molecular formula C12H19NO B1437330 (3-Methoxypropyl)[(3-methylphenyl)methyl]amine CAS No. 1038280-05-5

(3-Methoxypropyl)[(3-methylphenyl)methyl]amine

Cat. No.: B1437330
CAS No.: 1038280-05-5
M. Wt: 193.28 g/mol
InChI Key: ZDRMWZZFTGEUPH-UHFFFAOYSA-N
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Description

IUPAC Naming and Structural Isomerism

The IUPAC name for (3-methoxypropyl)[(3-methylphenyl)methyl]amine is 3-methoxy-N-[(3-methylphenyl)methyl]propan-1-amine . This nomenclature reflects the compound’s two primary substituents: a 3-methoxypropyl chain and a 3-methylbenzyl group attached to the nitrogen atom of the amine.

Structural isomerism in this compound arises from two potential sources:

  • Positional isomerism : Variations in the methyl group’s position on the benzene ring (e.g., 2-methyl or 4-methyl isomers) would yield distinct compounds. For example, the 2-methyl derivative is documented as 3-methoxy-N-[(2-methylphenyl)methyl]propan-1-amine .
  • Functional group isomerism : Alternative arrangements of the methoxy group on the propyl chain (e.g., 2-methoxypropyl) could produce isomers, though such variants are not explicitly reported in the literature.

Molecular Formula and Atomic Composition

The molecular formula of the compound is C₁₂H₁₉NO , with a molecular weight of 193.28 g/mol . The atomic composition and weight percentages are calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol) Weight %
Carbon 12 12.011 144.132 74.57%
Hydrogen 19 1.008 19.152 9.91%
Nitrogen 1 14.007 14.007 7.25%
Oxygen 1 15.999 15.999 8.28%

Table 1: Atomic composition and weight percentages derived from computational analysis.

The methoxypropyl chain contributes 44.07 g/mol (22.8% of total weight), while the 3-methylbenzyl group accounts for 105.17 g/mol (54.4%).

Synoptic Representation of Functional Groups

The compound features three critical functional groups:

  • Primary amine (-NH-) : Central to the molecule, connecting the methoxypropyl and 3-methylbenzyl moieties.
  • Methoxy group (-OCH₃) : Located on the terminal carbon of the propyl chain, influencing polarity and solubility.
  • Methyl-substituted benzyl group : A toluene-derived aromatic system with a methyl group at the 3-position, contributing to hydrophobic interactions.

The interplay of these groups defines the compound’s physicochemical properties, such as a calculated logP (octanol-water partition coefficient) of 2.8 , indicating moderate lipophilicity.

Comparative Analysis with Analogues

Comparative evaluation with structurally related compounds highlights the impact of substituent modifications:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N-Benzyl-3-methoxypropan-1-amine C₁₁H₁₇NO 179.26 Lacks methyl group on benzyl ring
3-Methoxypropylamine C₄H₁₁NO 89.14 No benzyl group; simpler alkyl chain
3-Methoxymethamphetamine C₁₁H₁₇NO 179.26 Methyl group on amine; shorter chain
3-Methoxy-N-(2-methylbenzyl)propan-1-amine C₁₂H₁₉NO 193.28 Methyl at 2-position on benzyl

Table 2: Structural and molecular comparisons with analogues.

  • Steric Effects : The 3-methylbenzyl group introduces steric hindrance compared to unsubstituted benzyl analogues, potentially reducing reactivity at the amine site.
  • Electronic Effects : The electron-donating methoxy group increases electron density on the propyl chain, contrasting with electron-withdrawing groups in amphetamine derivatives.
  • Solubility Trends : The presence of both hydrophobic (methylbenzyl) and polar (methoxy, amine) groups creates amphiphilic behavior, distinct from purely nonpolar analogues like 3-methoxypropylamine.

Properties

IUPAC Name

3-methoxy-N-[(3-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-11-5-3-6-12(9-11)10-13-7-4-8-14-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRMWZZFTGEUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Drug Development

  • (3-Methoxypropyl)[(3-methylphenyl)methyl]amine serves as a versatile intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs with specific therapeutic effects.

Synthetic Pathways

  • Several synthetic routes can be employed to produce this compound, each with distinct advantages regarding yield and purity. Common methods include:
    • Alkylation Reactions : Utilizing alkyl halides to introduce the methoxypropyl group.
    • Reductive Amination : Converting ketones or aldehydes into amines using this compound as a reagent.

Pharmacological Potential

  • Preliminary studies indicate that this compound may exhibit notable biological activities, including:
    • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines, suggesting a role in cancer therapy.
    • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially reducing tumor growth by disrupting cancer cell metabolism.

Case Studies

  • Case Study 1: Anti-Cancer Efficacy
    • A study assessed the effects of this compound on human glioma cells, revealing significant inhibition of cell proliferation and induction of apoptosis via caspase activation pathways. This suggests its viability as a candidate for glioma treatment.
  • Case Study 2: Enzyme Interaction
    • Another investigation focused on its interactions with enzymes related to cancer progression. The results indicated that this compound effectively inhibited these enzymes, leading to reduced metabolic support for tumors.

Future Research Directions

Further research is necessary to fully elucidate the therapeutic potential and mechanisms of action of this compound. Key areas for future exploration include:

  • In Vivo Studies : More comprehensive animal studies are required to confirm efficacy and safety profiles.
  • Mechanistic Studies : Understanding the precise biochemical pathways through which this compound exerts its effects will aid in optimizing its use in drug development.
  • Formulation Development : Investigating various formulations could enhance bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares (3-Methoxypropyl)[(3-methylphenyl)methyl]amine with structurally related amines, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Findings References
This compound C₁₂H₁₉NO 193.29 (calc.) 3-methylphenyl, 3-methoxypropyl Potential agrochemical/pharmacological use (inferred)
(4-Ethylphenyl)methylamine C₁₃H₂₁NO 207.31 4-ethylphenyl, 3-methoxypropyl Research intermediate
2-(4-Methoxyphenyl)ethylamine C₁₃H₂₁NO₂ 223.31 4-methoxyphenethyl, 3-methoxypropyl Biochemical research
(3,4-Dimethylphenyl)methylamine C₁₃H₂₁NO 207.31 3,4-dimethylphenyl, 3-methoxypropyl Increased lipophilicity
(Cyclohex-3-en-1-yl)methyl(3-methoxypropyl)amine C₁₁H₂₁NO 183.29 Cyclohexene, 3-methoxypropyl Pharmaceutical intermediate (NLT 97% purity)

Key Observations :

  • Polarity : The 3-methoxypropyl chain introduces polarity, which may enhance solubility in aqueous environments compared to purely alkyl-substituted analogs .
  • Hybrid Structures: Incorporation of non-aromatic groups (e.g., cyclohexene in ) reduces aromatic stacking interactions, altering binding affinities in biological systems.

Preparation Methods

Catalytic Amination of 3-Methoxypropanol

  • Raw Materials: 3-Methoxypropanol, ammonia, hydrogen
  • Catalyst: Cu-Co/Al2O3-zeolite composite with specific metal weight ratios (Cu: 0.1–50%, Co: 0.5–60%, Ru: 0.001–0.1%, Mg: 0.001–5.7%, Cr: 0.01–15%, balance Al)
  • Conditions: Pressure from atmospheric to 5.0 MPa, temperature range 50–360 °C, liquid hourly space velocity (LHSV) 0.1–3.0 h⁻¹, ammonia to alcohol molar ratio 1.0–15.0:1, hydrogen to alcohol molar ratio 0.1–10.0:1
  • Process: 3-Methoxypropanol is preheated and vaporized with ammonia and hydrogen, then passed through the catalyst bed under controlled conditions to yield 3-methoxypropyl amine with high efficiency.
Parameter Value Range
Pressure 0.1–5.0 MPa
Temperature 50–360 °C
LHSV 0.1–3.0 h⁻¹
Ammonia:Alcohol Molar Ratio 1.0–15.0:1
Hydrogen:Alcohol Molar Ratio 0.1–10.0:1
Catalyst Composition (wt%) Cu 0.1–50, Co 0.5–60, Ru 0.001–0.1, Mg 0.001–5.7, Cr 0.01–15, Al balance

Functionalization of Benzylamine Derivative

The other key component, (3-methylphenyl)methylamine, can be synthesized or sourced as a benzylamine derivative with a methyl substituent at the meta position on the phenyl ring. This intermediate is often prepared by:

  • Reduction of corresponding nitro compounds
  • Reductive amination of 3-methylbenzaldehyde with ammonia or amine sources

Coupling to Form this compound

The final step involves linking the 3-methoxypropyl amine with the (3-methylphenyl)methyl moiety. Common methods include:

  • Alkylation: Using alkyl halides or tosylates derived from 3-methoxypropanol or its derivatives to alkylate the benzylamine nitrogen.
  • Reductive Amination: Condensation of 3-methoxypropanal with (3-methylphenyl)methylamine followed by reduction.

These reactions are generally conducted under controlled conditions to avoid side reactions such as over-alkylation or polymerization.

Analytical and Research Findings

  • The catalytic amination process for 3-methoxypropyl amine demonstrates high selectivity and yield under optimized conditions, with the Cu-Co/Al2O3-zeolite catalyst showing excellent stability and activity.
  • The purity of intermediates and final products is typically verified by NMR, IR, and mass spectrometry.
  • Safety data for related compounds indicate the necessity for handling under inert atmosphere and moisture exclusion to prevent degradation.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Conditions/Notes Reference
Preparation of 3-methoxypropyl amine Catalytic amination of 3-methoxypropanol Cu-Co/Al2O3 catalyst, 50–360 °C, 0.1–5 MPa, ammonia & hydrogen atmosphere
Synthesis of (3-methylphenyl)methylamine Reduction or reductive amination From nitro or aldehyde precursors, standard reductive conditions General knowledge
Coupling to target amine Alkylation or reductive amination Controlled stoichiometry, inert atmosphere, moisture exclusion General knowledge,

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methoxypropyl)[(3-methylphenyl)methyl]amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 3-methoxypropylamine and 3-methylbenzaldehyde. Optimize reaction conditions by:

  • Solvent selection : Use methanol or ethanol for improved solubility of intermediates .
  • Catalyst : Employ sodium cyanoborohydride (NaBH3CN) in acidic conditions (pH ~5-6) to favor selective reduction of the imine intermediate .
  • Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation .
    • Characterization : Confirm product formation via TLC (Rf ~0.5 in ethyl acetate/hexane) and NMR (δ 1.6–1.8 ppm for methoxypropyl protons, δ 2.3 ppm for methylbenzyl group) .

Q. Which analytical techniques are critical for verifying the compound’s purity and structural integrity?

  • Key Methods :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 208.2) via ESI-MS .
  • NMR : Analyze ¹H and ¹³C spectra to verify methoxypropyl (δ 3.3 ppm for OCH3) and methylbenzyl (δ 7.1–7.3 ppm for aromatic protons) moieties .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Precautions :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (acute toxicity Category 4) .
  • Waste Disposal : Segregate acidic or basic waste streams and neutralize before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How should researchers design experiments to investigate environmental degradation pathways of this compound?

  • Experimental Framework :

  • Abiotic Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis. Monitor degradation via LC-MS/MS and identify byproducts (e.g., demethylated derivatives) .
  • Biotic Studies : Use soil microcosms inoculated with Pseudomonas spp. to assess microbial degradation. Measure half-life (t½) under aerobic/anaerobic conditions .
    • Data Analysis : Apply first-order kinetics to model degradation rates and correlate with physicochemical properties (e.g., logP = 2.1) .

Q. What statistical methods are suitable for addressing variability in pharmacological data for this compound?

  • Approaches :

  • Randomized Block Design : Assign treatments (e.g., dose levels) to blocks (e.g., cell lines) to control for batch effects .
  • ANOVA with Post Hoc Tests : Compare IC50 values across experimental groups (e.g., p < 0.05 via Tukey’s HSD) .
  • Meta-Analysis : Aggregate data from replicate studies to identify outliers and validate dose-response trends .

Q. How can theoretical frameworks guide structure-activity relationship (SAR) studies for this amine?

  • Strategy :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT2A). Prioritize substituents (e.g., methoxy groups) that enhance binding affinity .
  • QSAR Modeling : Derive predictive models using descriptors like polar surface area (PSA) and molar refractivity to optimize bioavailability .

Q. What methodologies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

  • Resolution Steps :

  • Interlaboratory Validation : Replicate measurements using standardized protocols (e.g., shake-flask method for logP) .
  • Advanced Analytics : Employ DSC (differential scanning calorimetry) to verify melting points and rule out polymorphic variations .
  • Theoretical Reconciliation : Cross-reference computational predictions (e.g., COSMO-RS for solubility) with empirical data to identify systematic errors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Methoxypropyl)[(3-methylphenyl)methyl]amine
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(3-Methoxypropyl)[(3-methylphenyl)methyl]amine

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